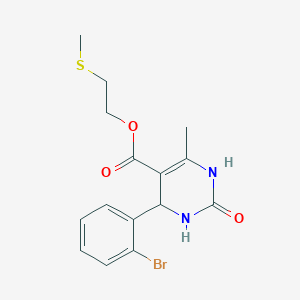

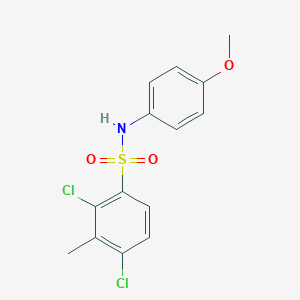

![molecular formula C21H17N3O B395432 2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 349643-59-0](/img/structure/B395432.png)

2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biological Activities and Pharmacological Applications

Research into derivatives of phenothiazines, including structures related to 2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, highlights their potential in medicinal chemistry due to a range of biological activities. Phenothiazines and their derivatives have been identified to exhibit significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from their interaction with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic character, which facilitates penetration through biological membranes. The mechanisms of action include π-π interactions, DNA intercalation, and effects on cellular membranes, suggesting their potential as rich sources of compounds for addressing diverse health issues (Pluta, Morak-Młodawska, & Jeleń, 2011).

Synthetic Utilities and Chemical Properties

The synthetic utility of o-phenylenediamines in the construction of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from the condensation with electrophilic reagents demonstrates the versatility of related structures. This includes the synthetic approaches for creating a diverse range of compounds with potential biological applications, indicating the broad utility of these compounds in medicinal chemistry. These methods show how structural modifications, such as the introduction of various substituents, can lead to novel compounds with desired properties and applications (Ibrahim, 2011).

Antimicrobial and Antifungal Applications

The review of 1,4-benzothiazine azole derivatives (1,4-BT) has shown that these compounds exhibit both in vitro and in vivo antifungal activity. Their chemical characteristics, such as N-4 substitution and sulfur oxidation state, play a crucial role in their antifungal effectiveness. Moreover, the immunomodulating activity of 1,4-BT suggests that their in vivo efficacy could be attributed to both direct antifungal effects and enhancement of the protective immune response. This dual action makes these compounds particularly interesting for further investigation as potential antifungal agents (Schiaffella & Vecchiarelli, 2001).

Photophysical and Optoelectronic Applications

The development of fluorescent systems based on 1,3-benzoxazine nuclei highlights the potential of these compounds in photophysical applications. The necessity of oxazinic methylenes for fluorescence suggests that structures related to this compound could be utilized in the design of novel fluorescent materials. This opens avenues for their application in various fields, including material science and bioimaging, where fluorescence and photostability are crucial (Ibrahim, 2011).

Mécanisme D'action

Target of Action

Similar compounds have been used in the photocatalytic reduction of co2 . The compound interacts with a photosensitizer and a sacrificial reductant under white light to catalyze this reaction .

Mode of Action

It’s worth noting that benzoxazines, a class of compounds to which this molecule belongs, are products of condensation between an amine, a phenol, and formaldehyde . They are used to produce thermoset resins or thermosetting polymers .

Biochemical Pathways

Benzoxazines can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . The resulting polymers have superior resistance to chemicals, low flammability, and excellent heat stability .

Action Environment

The action of 2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be influenced by environmental factors such as light and temperature . For instance, the photocatalytic reduction of CO2 requires the presence of white light .

Propriétés

IUPAC Name |

2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-2-7-15(8-3-1)18-13-19-17-10-4-5-11-20(17)25-21(24(19)23-18)16-9-6-12-22-14-16/h1-12,14,19,21H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBDBGCQQSYIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

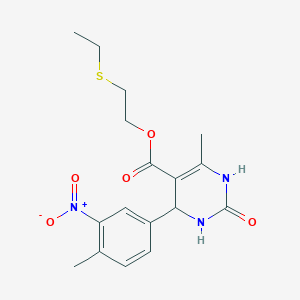

![2-(4-benzyl-1-piperidinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B395349.png)

![4-({[2-({4-[Chloro(difluoro)methoxy]phenyl}imino)-3-methyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B395350.png)

![Isopropyl 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395356.png)

![Propyl 5-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-2-chlorobenzoate](/img/structure/B395363.png)

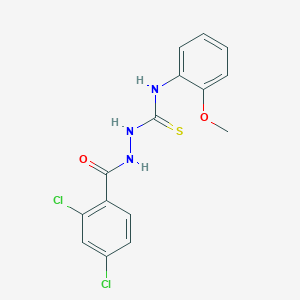

![N-(3-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}phenyl)benzamide](/img/structure/B395364.png)

![5-(3-bromophenyl)-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B395366.png)

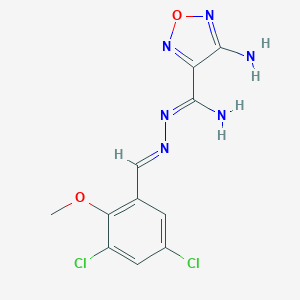

![2-(5-Furan-2-yl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-hydroxy-phenyl)-ethanone](/img/structure/B395368.png)

![3,5,6-trichloro-N-(4-methylphenyl)-4-[(trifluoromethyl)sulfanyl]pyridin-2-amine](/img/structure/B395372.png)